3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-13-11-21-19-24(18(13)26)16(12-27-19)10-17(25)23-7-5-22(6-8-23)15-4-2-3-14(20)9-15/h2-4,9,11,16H,5-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYYHGZQHLCYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolo-pyrimidine core with a piperazine substituent, which is known to enhance biological activity through interactions with various receptors and enzymes. The compound's molecular formula is and it has a molecular weight of 367.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2S |
| Molecular Weight | 367.89 g/mol |
| LogP | 2.11 |
| Polar Surface Area | 61.25 Ų |
| Hydrogen Bond Acceptors | 7 |
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of thiazolo-pyrimidine derivatives, including the compound . In a picrotoxin-induced seizure model, compounds with similar structural features exhibited significant anticonvulsant effects, suggesting that the thiazole moiety contributes to this activity. For instance, analogs demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg, indicating promising anticonvulsant efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research indicates that thiazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures showed IC50 values less than those of established chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines . The presence of electron-withdrawing groups such as Cl on the phenyl ring enhances cytotoxic activity by increasing the compound's interaction with cellular targets.
Interaction with Neurotransmitter Receptors
The piperazine ring is known for its ability to modulate neurotransmitter systems. Compounds derived from piperazine have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in the treatment of depression and anxiety disorders. The compound under review may exhibit similar receptor interactions, potentially leading to antidepressant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine moiety likely facilitates binding to serotonin receptors, influencing neurotransmitter levels in the brain.
- Enzyme Interaction : The thiazole and pyrimidine components may interact with specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity.
- Structural Modifications : Variations in substituents (e.g., chlorophenyl groups) can alter pharmacokinetic properties and bioactivity.
Case Studies
- Anticonvulsant Study : A study conducted on thiazole derivatives demonstrated that compounds with similar structures to our target exhibited significant protection against seizures induced by picrotoxin, highlighting their potential as anticonvulsants .
- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that thiazolo-pyrimidine derivatives could induce apoptosis and inhibit proliferation, suggesting a strong anticancer potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiazolo[3,2-a]pyrimidine Derivatives
Compounds sharing the thiazolo[3,2-a]pyrimidine core exhibit diverse pharmacological properties depending on substituents. Key analogues include:
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): This derivative incorporates a dichlorophenyl-pyrazole substituent and an ethyl ester group. The dichlorophenyl moiety may enhance lipophilicity and receptor interaction, while the ester group impacts solubility .
Comparison with Target Compound :
The target compound’s 3-chlorophenylpiperazine side chain distinguishes it from these analogues. Piperazine derivatives often exhibit improved blood-brain barrier penetration compared to ester- or methoxy-substituted analogues, favoring CNS applications .
Thiazolo[4,5-d]pyrimidine Isomers
Structural isomers like 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (, Fig. 19) feature a thiazolo[4,5-d]pyrimidine core with a thioether linkage.
Heterocyclic Variations and Fused Ring Systems
- Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (): The addition of a pyrrole ring increases molecular rigidity, which may limit conformational flexibility required for receptor binding.
- Thiadiazolo[4,5-a]pyrimidine (): Replacement of the thiazole ring with thiadiazole introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Data Tables Highlighting Structural Features
Research Findings and Implications
- Synthetic Methods : The target compound’s piperazine linkage likely follows nucleophilic substitution pathways similar to , where potassium carbonate facilitates alkylation of heterocycles .
- Substituent Effects : The 3-chlorophenyl group (vs. 4-chlorophenyl in ) may enhance dopamine D2 receptor selectivity due to steric and electronic effects .
- Computational Insights : Molecular docking studies (as inferred from ) suggest that the oxoethyl group in the target compound optimizes hydrogen bonding with receptor residues, whereas thioether analogues () exhibit weaker interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
